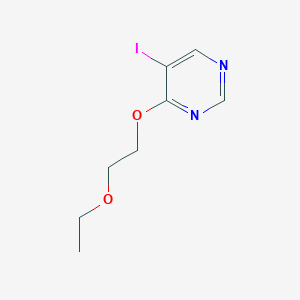
4-(2-Ethoxyethoxy)-5-iodopyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Ethoxyethoxy)-5-iodopyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. The compound this compound is characterized by the presence of an iodine atom at the 5th position and an ethoxyethoxy group at the 4th position of the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyethoxy)-5-iodopyrimidine typically involves the iodination of a pyrimidine derivative. One common method is the reaction of 4-(2-Ethoxyethoxy)pyrimidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-(2-Ethoxyethoxy)-5-iodopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-pyrimidine derivative, while coupling with a boronic acid would yield a biaryl compound.
科学的研究の応用
4-(2-Ethoxyethoxy)-5-iodopyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential as a building block in the development of antiviral or anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4-(2-Ethoxyethoxy)-5-iodopyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The iodine atom can facilitate the formation of covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially leading to inhibition or modulation of biological activity.
類似化合物との比較
Similar Compounds
4-(2-Ethoxyethoxy)pyrimidine: Lacks the iodine atom, making it less reactive in substitution reactions.
5-Iodopyrimidine: Lacks the ethoxyethoxy group, affecting its solubility and reactivity.
4-(2-Methoxyethoxy)-5-iodopyrimidine: Similar structure but with a methoxy group instead of an ethoxy group, influencing its physical and chemical properties.
Uniqueness
4-(2-Ethoxyethoxy)-5-iodopyrimidine is unique due to the combination of the ethoxyethoxy group and the iodine atom, which provides a balance of solubility, reactivity, and potential biological activity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H11IN2O2 |
|---|---|
分子量 |
294.09 g/mol |
IUPAC名 |
4-(2-ethoxyethoxy)-5-iodopyrimidine |
InChI |
InChI=1S/C8H11IN2O2/c1-2-12-3-4-13-8-7(9)5-10-6-11-8/h5-6H,2-4H2,1H3 |
InChIキー |
XEGDQRSSWNTMJP-UHFFFAOYSA-N |
正規SMILES |
CCOCCOC1=NC=NC=C1I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


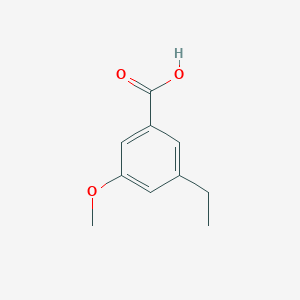
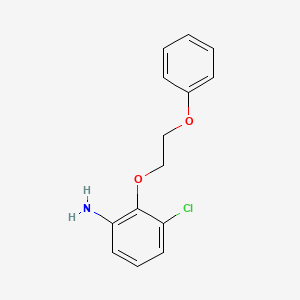
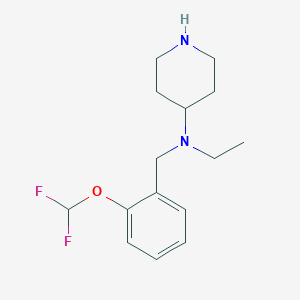
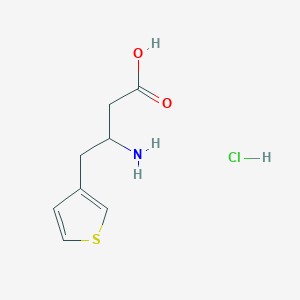

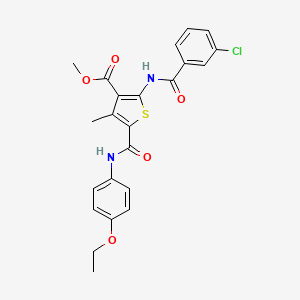


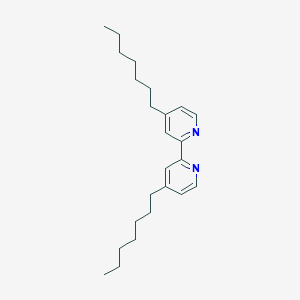
![(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12075335.png)

![Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12075340.png)
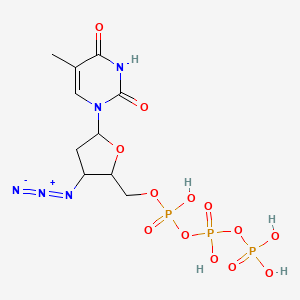
![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid](/img/structure/B12075344.png)
